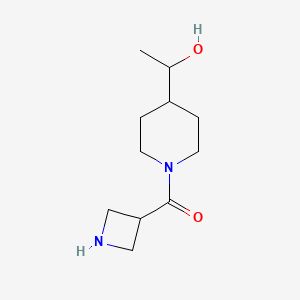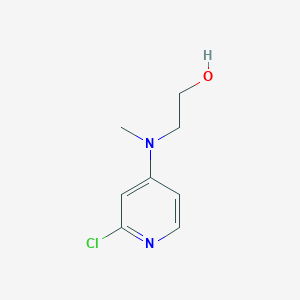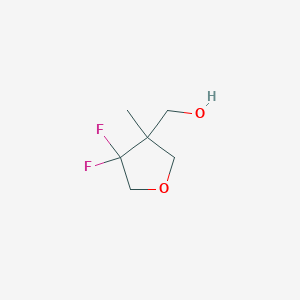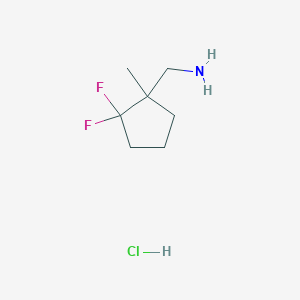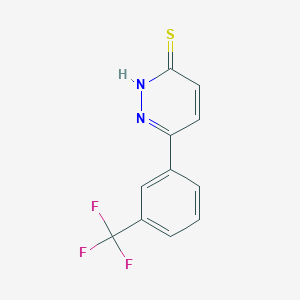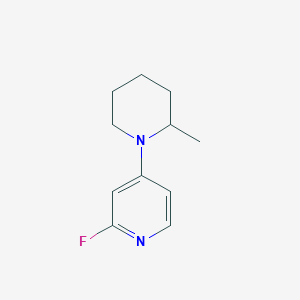
2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine
Overview
Description
2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine and its derivatives can be achieved through various methods. One approach involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C, forming a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine is complex. The IUPAC name for this compound is 4-fluoro-2-(2-methyl-1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The InChI code for this compound is 1S/C17H26BFN2O2/c1-12-8-6-7-9-21(12)15-10-14(19)13(11-20-15)18-22-16(2,3)17(4,5)23-18/h10-12H,6-9H2,1-5H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine are diverse. For instance, it can act as a reactant in the preparation of aminopyridines through amination reactions . It can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Scientific Research Applications
Coordination Chemistry
In coordination chemistry, derivatives similar to "2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine" are explored for their potential as ligands. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been studied for over 15 years, showing both advantages and disadvantages compared to terpyridines. Their applications include luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Corrosion Inhibition
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand the global reactivity parameters and adsorption behaviors of these derivatives, which could predict their efficiency as corrosion inhibitors (Kaya et al., 2016).
Fluorescent Chemosensing
Salicylaldehyde-based hydrazones related to "2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine" have shown potential as fluorescent "turn on" chemosensors for Al3+, with applications in living cell imaging. These compounds demonstrate high selectivity and sensitivity towards Al3+ ions, which is crucial for monitoring aluminum in biological systems (Rahman et al., 2017).
Fluorination Techniques
Research on fluorination techniques has led to the development of novel methods for the synthesis of fluoropyridines, including "2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine." A practical approach involves the regioselective conversion of pyridine N-oxides into pyridyltrialkylammonium salts, serving as precursors to diverse 2-fluoropyridines. This method has applications in PET imaging, demonstrating its significance in the development of imaging tracers (Xiong et al., 2015).
properties
IUPAC Name |
2-fluoro-4-(2-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-4-2-3-7-14(9)10-5-6-13-11(12)8-10/h5-6,8-9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRVWUZHIKJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
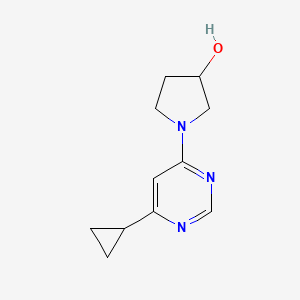
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
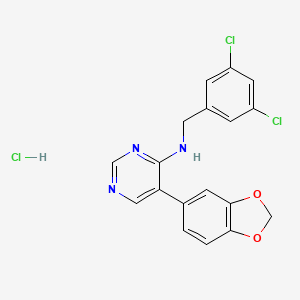
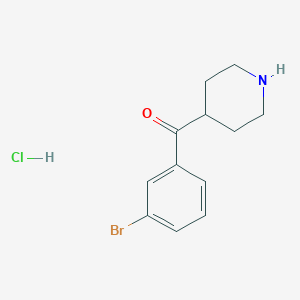

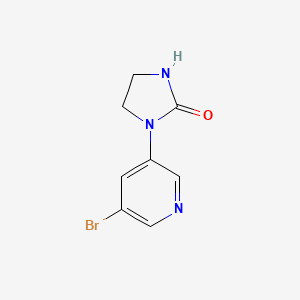
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
